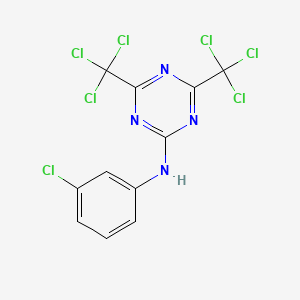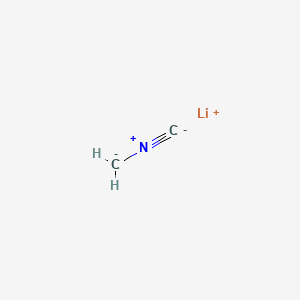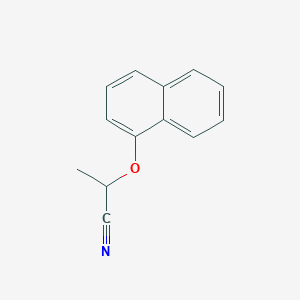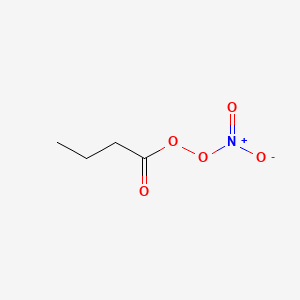
Peroxide, nitro 1-oxobutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, nitro 1-oxobutyl is an organic compound with the molecular formula C4H7NO5 It is characterized by the presence of both peroxide and nitro functional groups, making it a unique and reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, nitro 1-oxobutyl typically involves the oxidation of nitroalkanes or the reduction of nitro compounds. One common method is the oxidation of primary amines to nitro compounds using oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or sodium perborate . The reaction conditions often require a solvent-free environment or the use of silica gel to control the reactivity of ozone .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors provide precise control over temperature and reaction time, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Peroxide, nitro 1-oxobutyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, sodium perborate, and various catalysts such as cobalt acetate . Reaction conditions often involve controlled temperatures and the use of solvents or solid supports to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroalkanes, while reduction reactions can produce amines .
Scientific Research Applications
Peroxide, nitro 1-oxobutyl has several scientific research applications:
Mechanism of Action
The mechanism of action of peroxide, nitro 1-oxobutyl involves the generation of oxidative radicals, which can interact with various molecular targets. These radicals can oxidize cellular components, leading to structural changes and functional disruptions . The compound’s reactivity is influenced by its peroxide and nitro groups, which facilitate electron transfer and radical formation .
Comparison with Similar Compounds
Similar Compounds
Nitroalkanes: Compounds with similar nitro groups but lacking the peroxide functionality.
Peroxides: Compounds with peroxide groups but without the nitro functionality.
Nitroaromatics: Aromatic compounds with nitro groups, such as nitrobenzene.
Uniqueness
Peroxide, nitro 1-oxobutyl is unique due to the combination of peroxide and nitro groups in a single molecule. This dual functionality enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
27746-48-1 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
nitro butaneperoxoate |
InChI |
InChI=1S/C4H7NO5/c1-2-3-4(6)9-10-5(7)8/h2-3H2,1H3 |
InChI Key |
HZUMMZVMNQSPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


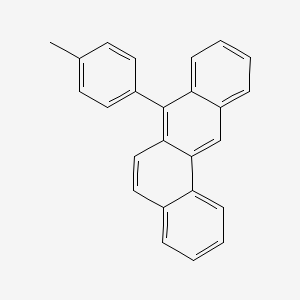
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
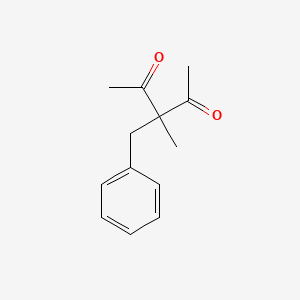
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
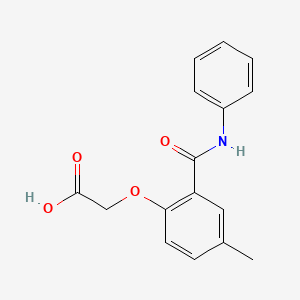
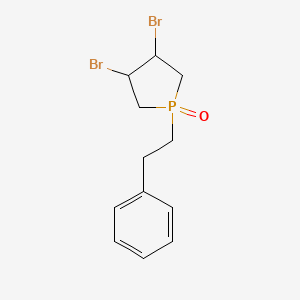
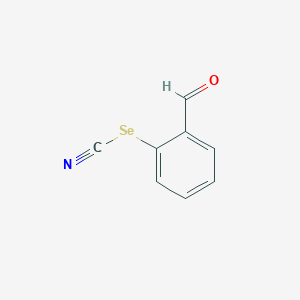
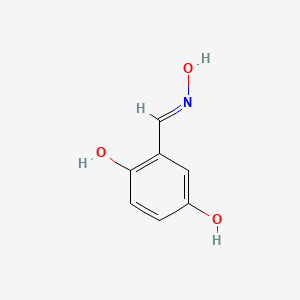

![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
